4-Nitrosomethylaminopyridine is a chemical compound with the molecular formula C₆H₇N₃O and a CAS number of 16219-99-1. It features a nitroso group attached to a methylamino-pyridine structure, which contributes to its reactivity and biological properties. The compound is characterized by its unique nitrogen-containing heterocycle, which plays a significant role in various
There's no current research suggesting a specific mechanism of action for 4-Nitrosomethylaminopyridine in biological systems.
4-Nitrosomethylaminopyridine exhibits notable biological activities:
The synthesis of 4-nitrosomethylaminopyridine can be achieved through several methods:
4-Nitrosomethylaminopyridine has several applications:
Studies on 4-nitrosomethylaminopyridine reveal interactions with various biological molecules:
Several compounds share structural similarities with 4-nitrosomethylaminopyridine. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
2-Nitrosomethylaminopyridine | Nitroso derivative | Different position of nitroso group |
3-Nitrosomethylaminopyridine | Nitroso derivative | Altered reactivity due to position |
N-Nitrosodimethylamine | N-nitrosamine | Known for high carcinogenicity |
N-Nitroso-N-methylurea | N-nitrosourea | Used in studies related to mutagenesis |
4-Nitrosomethylaminopyridine is unique due to its specific pyridine structure combined with the nitroso group, influencing its reactivity and biological properties differently compared to other similar compounds. Its distinct position on the pyridine ring allows for unique interaction patterns and reactivity profiles not observed in other nitroso derivatives.
Acute Toxic;Irritant;Health Hazard